molecular formula C17H22N2O4 B13000675 tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13000675
M. Wt: 318.4 g/mol
InChI Key: QKPCHLIOABLWHW-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This specific compound has garnered interest due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following key steps :

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.

    Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.

The overall yield of this synthesis is approximately 35% over eight steps, without the need for chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalable synthesis approach described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate include:

Uniqueness

The uniqueness of tert-Butyl 5-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific spirocyclic structure, which imparts distinct three-dimensional properties. This structure enhances its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-9-11(22-4)5-6-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20)

InChI Key

QKPCHLIOABLWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O

Origin of Product

United States

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